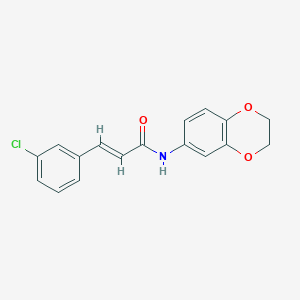
3-(3-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acrylamide, also known as CPAA, is a synthetic compound that has been the subject of scientific research due to its potential as a therapeutic agent. CPAA has been shown to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant effects.
Wissenschaftliche Forschungsanwendungen
3-(3-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acrylamide has been the subject of scientific research due to its potential as a therapeutic agent. Studies have shown that 3-(3-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acrylamide exhibits anti-inflammatory, anti-tumor, and anti-oxidant effects. 3-(3-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acrylamide has also been investigated for its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's.
Wirkmechanismus
The exact mechanism of action of 3-(3-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acrylamide is not fully understood. However, studies have shown that 3-(3-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acrylamide inhibits the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation and tumor growth. 3-(3-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acrylamide has also been shown to activate the Nrf2/ARE pathway, which is involved in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
Studies have shown that 3-(3-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acrylamide exhibits anti-inflammatory effects by reducing the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). 3-(3-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acrylamide has also been shown to inhibit the growth and proliferation of cancer cells through various mechanisms, including induction of apoptosis and cell cycle arrest. In addition, 3-(3-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acrylamide has been shown to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 3-(3-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acrylamide is its broad range of biological activities, which makes it a promising candidate for the development of therapeutic agents. 3-(3-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acrylamide is also relatively easy to synthesize and purify, which makes it readily available for research purposes. However, one limitation of 3-(3-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acrylamide is its poor solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for 3-(3-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acrylamide research. One area of interest is the development of 3-(3-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acrylamide-based therapies for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. Another area of interest is the investigation of 3-(3-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acrylamide as a potential anti-cancer agent, either alone or in combination with other drugs. Additionally, further studies are needed to fully understand the mechanism of action of 3-(3-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acrylamide and its potential as a therapeutic agent.
Synthesemethoden
The synthesis of 3-(3-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acrylamide involves the reaction of 3-chloroaniline with 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid, followed by the addition of acryloyl chloride. The resulting product is purified through column chromatography to obtain 3-(3-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acrylamide in high yield and purity.
Eigenschaften
IUPAC Name |
(E)-3-(3-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO3/c18-13-3-1-2-12(10-13)4-7-17(20)19-14-5-6-15-16(11-14)22-9-8-21-15/h1-7,10-11H,8-9H2,(H,19,20)/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVZCFCQROVISEV-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C=CC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)/C=C/C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(3-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

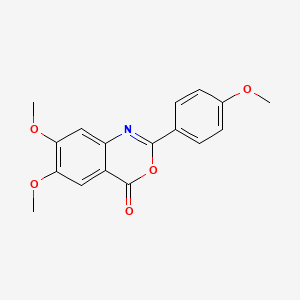
![2-[(2-pyrimidinylthio)methyl]benzonitrile](/img/structure/B5756451.png)
![N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-(2-methylphenyl)butanamide](/img/structure/B5756471.png)
![N-(4-{[2-(4-ethylphenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B5756472.png)
![ethyl 3,6-diamino-5-cyanothieno[2,3-b]pyridine-2-carboxylate](/img/structure/B5756484.png)
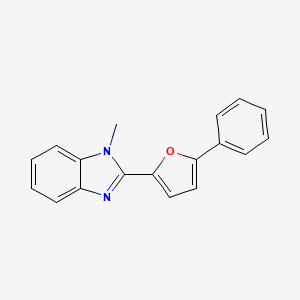
![1-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]-1H-1,2,4-triazol-5-amine](/img/structure/B5756497.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]guanidine](/img/structure/B5756500.png)

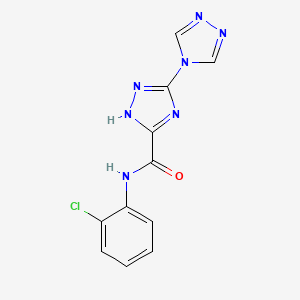
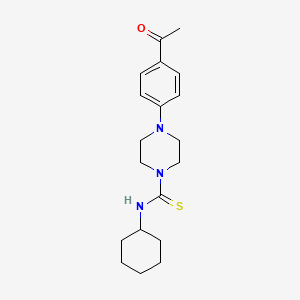
![3-methyl-N-{3-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}benzamide](/img/structure/B5756522.png)
![2-[(benzylideneamino)oxy]-N-(1-methyl-2-phenylethyl)acetamide](/img/structure/B5756528.png)
![ethyl 2-[(cyclopropylcarbonyl)amino]-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B5756536.png)